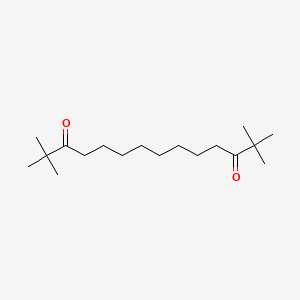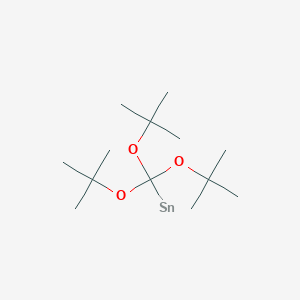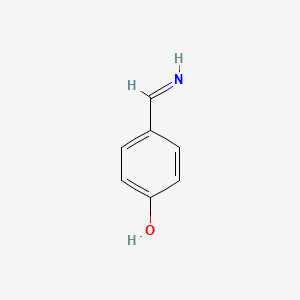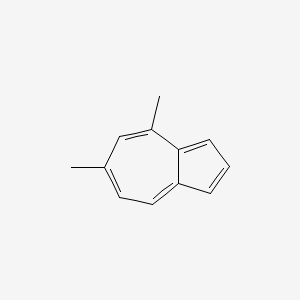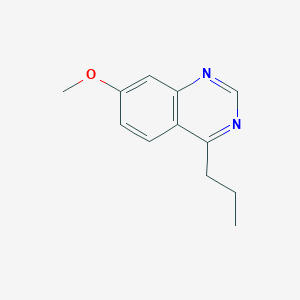
7-Methoxy-4-propylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-propylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The methoxy and propyl groups attached to the quinazoline core enhance its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-propylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and propyl bromide.
Formation of Intermediate: The first step involves the alkylation of 2-aminobenzonitrile with propyl bromide in the presence of a base like potassium carbonate to form 2-propylaminobenzonitrile.
Cyclization: The intermediate undergoes cyclization with formic acid or formamide under reflux conditions to form the quinazoline core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-4-propylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfuric acid.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-4-propylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-propylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation. By inhibiting specific enzymes, it can prevent the growth of cancer cells and reduce inflammation.
Comparación Con Compuestos Similares
7-Methoxy-4-propylquinazoline can be compared with other quinazoline derivatives:
Similar Compounds: Erlotinib, gefitinib, prazosin, doxazosin.
Uniqueness: Unlike other quinazoline derivatives, this compound has a unique combination of methoxy and propyl groups that enhance its biological activity and specificity. This makes it a valuable compound for further research and development.
Propiedades
Número CAS |
58487-53-9 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
7-methoxy-4-propylquinazoline |
InChI |
InChI=1S/C12H14N2O/c1-3-4-11-10-6-5-9(15-2)7-12(10)14-8-13-11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ZZCIPTYSDFAYDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC=NC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
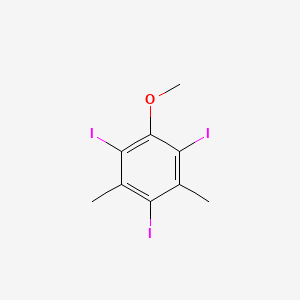
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
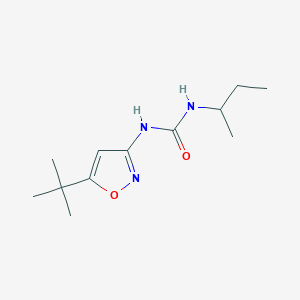
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
